N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
Description
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a cyclohexanecarbohydrazide moiety.
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C19H22N6O/c1-13-7-9-15(10-8-13)25-18-16(11-22-25)17(20-12-21-18)23-24-19(26)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,24,26)(H,20,21,23) |
InChI Key |
XHGQKRIGZYFRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions .
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Attachment of the Cyclohexanecarbohydrazide Moiety: : The cyclohexanecarbohydrazide group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with cyclohexanecarbohydrazide under suitable conditions, such as in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazolo[3,4-d]pyrimidine core. Halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide has been studied for various scientific research applications:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : Investigated for its potential as an enzyme inhibitor. The compound’s ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new inhibitors .
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Medicine: : Explored for its anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines .
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Industry: Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can lead to the suppression of tumor growth .
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Molecular Pathways: : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis. By modulating these pathways, it can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
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Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the same core structure and exhibit similar biological activities. Examples include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
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Cyclohexanecarbohydrazide Derivatives: : Compounds with similar hydrazide moieties, such as cyclohexanecarbohydrazide itself, exhibit comparable chemical reactivity .
Uniqueness
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the cyclohexanecarbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
